molecular formula C₂₆H₃₁N₇O₉S B1147110 (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt CAS No. 144077-69-0

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt

Cat. No.: B1147110
CAS No.: 144077-69-0
M. Wt: 617.63
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is often used in biochemical research due to its stability and solubility properties, which are enhanced by the presence of the p-toluenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt typically involves the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of the p-toluenesulfonate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The p-toluenesulfonate group is then introduced through a reaction with p-toluenesulfonic acid in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound involves large-scale reduction of folic acid using efficient and cost-effective reducing agents. The subsequent sulfonation step is optimized to ensure high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the stability of the tetrahydrofolic acid.

Chemical Reactions Analysis

Types of Reactions

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to dihydrofolic acid or folic acid under specific conditions.

    Reduction: Further reduction can lead to the formation of more reduced folate derivatives.

    Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Dihydrofolic acid, folic acid.

    Reduction: More reduced folate derivatives.

    Substitution: Various substituted folate derivatives depending on the nucleophile used.

Scientific Research Applications

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is widely used in scientific research due to its stability and solubility. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cellular metabolism and DNA synthesis.

    Medicine: Investigated for its potential therapeutic effects in treating folate deficiency and related disorders.

    Industry: Used in the production of pharmaceuticals and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in metabolic processes, which is crucial for DNA synthesis and repair. The p-toluenesulfonate group enhances the solubility and stability of the compound, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: The oxidized form of tetrahydrofolic acid, less stable and less soluble.

    Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

    Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid with different biological activity.

Uniqueness

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is unique due to its enhanced stability and solubility, which are imparted by the p-toluenesulfonate group. This makes it more suitable for various research and industrial applications compared to its similar compounds.

Properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINDIVNSAGENPY-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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